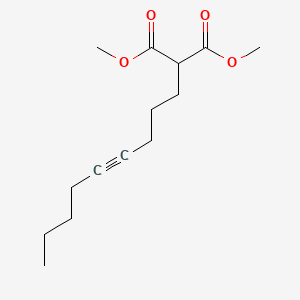
Propanedioic acid, 4-nonynyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, 4-nonynyl-, dimethyl ester is an organic compound with the molecular formula C14H22O4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a nonynyl group and the carboxyl groups are esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 4-nonynyl-, dimethyl ester typically involves the esterification of 4-nonynyl malonic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-Nonynyl malonic acid+2CH3OH→Propanedioic acid, 4-nonynyl-, dimethyl ester+H2O
The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 4-nonynyl-, dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 4-nonynyl malonic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-Nonynyl malonic acid and methanol.
Reduction: 4-Nonynyl malonic alcohol.
Substitution: 4-Nonynyl malonic amide or other substituted derivatives.
Scientific Research Applications
Propanedioic acid, 4-nonynyl-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized into active compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of propanedioic acid, 4-nonynyl-, dimethyl ester depends on its specific application. In biological systems, it may act by interacting with cellular enzymes or receptors, leading to changes in cellular function. The ester groups can be hydrolyzed to release the active 4-nonynyl malonic acid, which can then exert its effects on molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid with two methyl groups.
Diethyl malonate: An ester of malonic acid with two ethyl groups.
4-Nonynyl malonic acid: The non-esterified form of the compound.
Uniqueness
Propanedioic acid, 4-nonynyl-, dimethyl ester is unique due to the presence of the nonynyl group, which imparts distinct chemical and physical properties compared to other malonic acid derivatives. This uniqueness makes it valuable for specific applications where the nonynyl group plays a crucial role in the compound’s activity or function.
Properties
CAS No. |
180691-25-2 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
dimethyl 2-non-4-ynylpropanedioate |
InChI |
InChI=1S/C14H22O4/c1-4-5-6-7-8-9-10-11-12(13(15)17-2)14(16)18-3/h12H,4-6,9-11H2,1-3H3 |
InChI Key |
AWQNLGKOJKFVTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


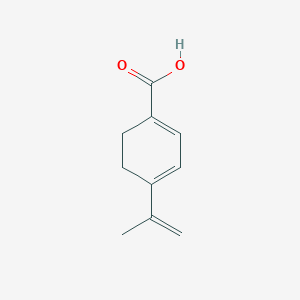
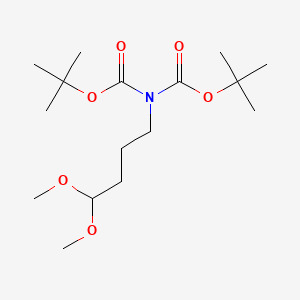


![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)

![1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]-](/img/structure/B12547100.png)
![Methyl [(2-methoxyphenyl)methyl]carbamate](/img/structure/B12547101.png)
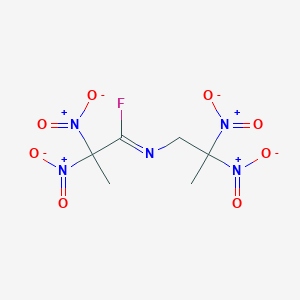
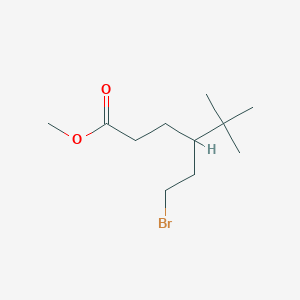
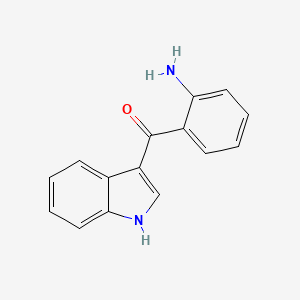
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12547135.png)
![Diethyl 2-[1-(methylamino)ethyl]pentanedioate](/img/structure/B12547136.png)
![[2-(3,4-dimethoxy-5-oxo-2H-furan-2-yl)-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B12547148.png)
